methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B12514275.png)
1-[[(2-chlorobenzyl)sulfanyl](methylimino)methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride is a complex organic compound with a unique structure that includes a pyrazolidin-1-ium core, a chlorophenyl group, and a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorophenyl methyl sulfide.
Formation of the Methylimino Intermediate: The 2-chlorophenyl methyl sulfide is then reacted with methylamine to form the methylimino derivative.
Cyclization to Form the Pyrazolidin-1-ium Core: The methylimino derivative undergoes cyclization with a suitable diketone, such as 1,3-diketone, under acidic conditions to form the pyrazolidin-1-ium core.
Final Chlorination: The final step involves the chlorination of the pyrazolidin-1-ium core to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-({[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: The compound’s unique structural features could make it useful in the development of new materials with specific properties.
Biological Studies: The compound could be used as a probe to study various biological processes, particularly those involving sulfur and nitrogen-containing compounds.
Mechanism of Action
The mechanism of action of 1-({[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride would depend on its specific application. In medicinal chemistry, for example, the compound could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl and imino groups could play key roles in these interactions, possibly through the formation of covalent bonds or hydrogen bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: This compound shares the chlorophenyl and methylimino groups but has a different core structure.
2-Chlorophenyl methyl sulfone: This compound shares the chlorophenyl group and the sulfur linkage but lacks the pyrazolidin-1-ium core.
Uniqueness
1-({[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride is unique due to its combination of a pyrazolidin-1-ium core, a chlorophenyl group, and a sulfanyl linkage. This unique structure imparts specific chemical and physical properties that could be advantageous in various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H15Cl2N3OS |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl N-methyl-3-oxopyrazolidin-1-ium-1-carboximidothioate;chloride |
InChI |
InChI=1S/C12H14ClN3OS.ClH/c1-14-12(16-7-6-11(17)15-16)18-8-9-4-2-3-5-10(9)13;/h2-5H,6-8H2,1H3,(H,15,17);1H |
InChI Key |
XEWXZIKRXTXXOC-UHFFFAOYSA-N |
Canonical SMILES |
CN=C([NH+]1CCC(=O)N1)SCC2=CC=CC=C2Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
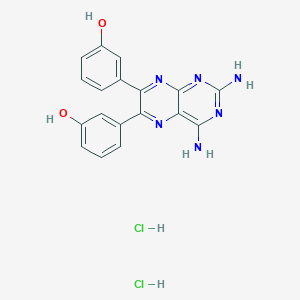
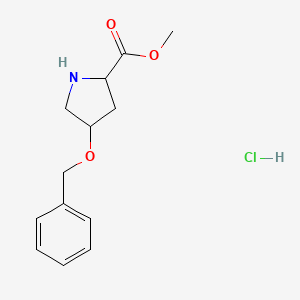
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)
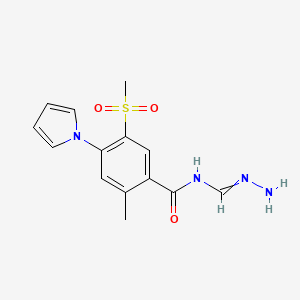
![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
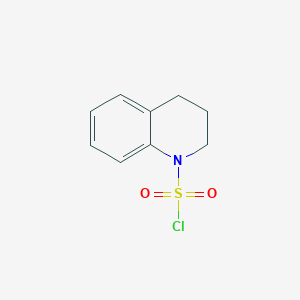
![12-[5-[3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B12514264.png)
![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)
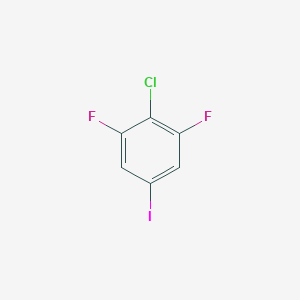
![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)
